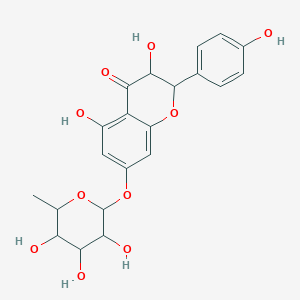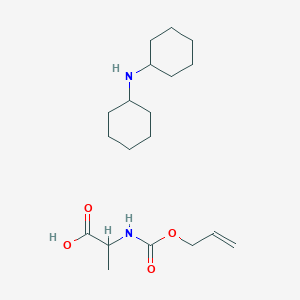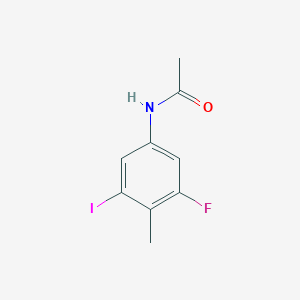
5-Chloro-9-isopropyl-1,4-dihydro-1,4-methano-naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a bicyclic organic compound with the following chemical formula:
- It belongs to the class of tetrahydro-naphthalenes and is also known as 1,2,3,4-tetrahydro-5-methyl-naphthalene .
- The compound’s structure features a saturated ring system fused to a naphthalene core, resulting in a unique and interesting molecular architecture.
5-Chloro-9-isopropyl-1,4-dihydro-1,4-methano-naphthalene: C11H14
.Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be prepared through various methods, including cyclization reactions or reduction of suitable precursors.
Reaction Conditions: These may vary depending on the chosen synthetic pathway, but typically involve mild to moderate conditions.
Industrial Production: Unfortunately, there is limited information on large-scale industrial production methods for this compound.
Chemical Reactions Analysis
Reactivity: 5-Chloro-9-isopropyl-1,4-dihydro-1,4-methano-naphthalene can undergo various chemical transformations.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: This compound serves as a valuable building block in organic synthesis due to its unique structure.
Biology and Medicine: While direct applications are scarce, derivatives of tetrahydro-naphthalenes have been investigated for potential biological activities, such as anti-inflammatory or antiviral properties.
Industry: Its industrial applications remain largely unexplored, but its structural features may inspire novel materials or pharmaceuticals.
Mechanism of Action
- Detailed information on the mechanism of action for this specific compound is not readily available. understanding its interactions with biological targets would require further research.
Comparison with Similar Compounds
Similar Compounds: Other tetrahydro-naphthalenes, such as 1,2-dihydro-1,5,8-trimethyl-naphthalene , share structural similarities.
Uniqueness: The chloro-substituted isopropylidene moiety in 5-Chloro-9-isopropyl-1,4-dihydro-1,4-methano-naphthalene sets it apart from related compounds.
Remember that while this compound has intriguing features, its detailed exploration awaits further scientific investigation
Properties
Molecular Formula |
C14H15Cl |
|---|---|
Molecular Weight |
218.72 g/mol |
IUPAC Name |
3-chloro-11-propan-2-yltricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene |
InChI |
InChI=1S/C14H15Cl/c1-8(2)13-10-6-7-11(13)14-9(10)4-3-5-12(14)15/h3-8,10-11,13H,1-2H3 |
InChI Key |
FIOBITWHWXTPPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2C=CC1C3=C2C=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


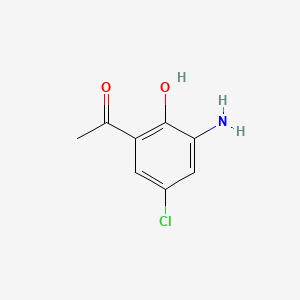


![N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B12093050.png)
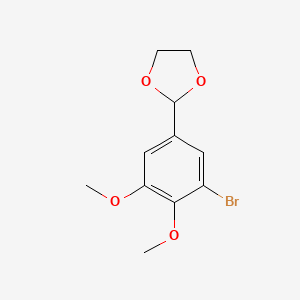

![1-[(3S,9R,10R,13R,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12093075.png)


![2-[35-(4-Formyl-1,3-thiazol-2-yl)-8-hydroxy-18-[hydroxy(phenyl)methyl]-7,22-dimethyl-11,13,20,27-tetraoxo-4,16,23,30,40-pentathia-10,12,19,26,36,41,42,43,44,45-decazaoctacyclo[36.2.1.12,5.114,17.121,24.128,31.06,10.032,37]pentatetraconta-1(41),2,5(45),14,17(44),21,24(43),28,31(42),32(37),33,35,38-tridecaen-25-yl]acetamide](/img/structure/B12093083.png)

